Structural Differentiation from the 3‑Oxo Analog: 1H‑Indene vs. Indan‑1‑one Core
The title compound possesses a fully unsaturated 1H‑indene core, whereas the closest commercially listed analog, N-(3‑oxo‑2‑phenyl‑inden‑1‑yl)acetamide (CAS 1953‑62‑4), bears a ketone at the 3‑position (indan‑1‑one) . This oxidation‑state difference alters molecular planarity, hydrogen‑bonding capability, and electron density distribution—parameters known to control target binding and ADME properties in indene‑based inhibitor series. No head‑to‑head biological comparison between the two compounds has been published.
| Evidence Dimension | Core scaffold oxidation state (five‑membered ring) |
|---|---|
| Target Compound Data | 1H‑indene (C₁₇H₁₅NO; no 3‑oxo substituent) |
| Comparator Or Baseline | N-(3‑oxo‑2‑phenyl‑inden‑1‑yl)acetamide (CAS 1953‑62‑4; indan‑1‑one, C₁₇H₁₃NO₂) |
| Quantified Difference | Qualitative structural difference; quantitative bioactivity difference not available |
| Conditions | Structural comparison based on chemical identity; no common assay reported |
Why This Matters
For procurement, the absence of the 3‑oxo group defines the compound as a distinct chemotype; teams exploring indene‑based SAR must not substitute the 3‑oxo analog without re‑evaluating target engagement.
